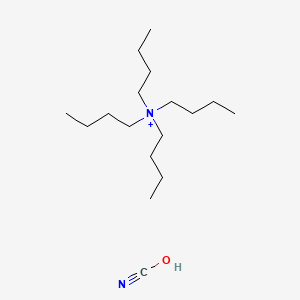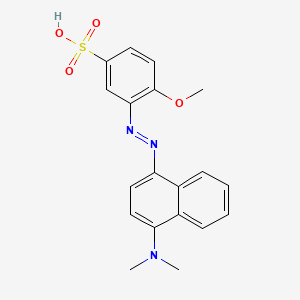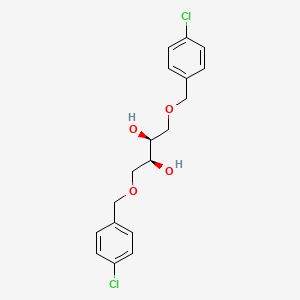
4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate is an organic compound with the molecular formula HOC10H6SO3Na · xH2O. It is a sodium salt of 4-hydroxy-1-naphthalenesulfonic acid and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate typically involves the sulfonation of 1-naphthol. The reaction is carried out by treating 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is reacted with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt, which is subsequently crystallized and hydrated .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can affect the structure and function of biological molecules. These interactions can influence enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol-4-sulfonic acid sodium salt: Similar structure but lacks the hydrate component.
4-Amino-1-naphthalenesulfonic acid sodium salt: Contains an amino group instead of a hydroxyl group.
6-Hydroxy-2-naphthalenesulfonic acid sodium salt: Hydroxyl group positioned differently on the naphthalene ring.
Uniqueness
4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate is unique due to its specific combination of functional groups and its hydrated form. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H9NaO5S |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
sodium;4-hydroxynaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8O4S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 |
InChI Key |
OIKKPHLQUZYWQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)




![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)



